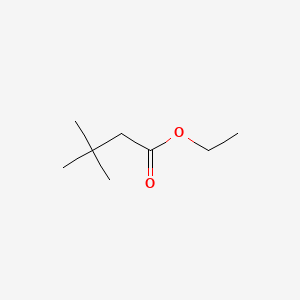

Ethyl tert-butylacetate

Description

Overview of Branched Chain Esters in Organic Chemistry

Branched-chain esters are characterized by the presence of alkyl branches on the carboxylic acid or alcohol portion of the molecule. solubilityofthings.com This branching significantly influences the physical and chemical properties of the ester, including its boiling point, solubility, and volatility. solubilityofthings.com The steric hindrance introduced by these branches can also dramatically affect the ester's reactivity, particularly in reactions such as hydrolysis.

Academic Context and Research Trajectories for Alkyl Esters

The study of alkyl esters is a broad and active area of research in organic chemistry. grafiati.com Research often focuses on developing novel synthetic methodologies, understanding reaction mechanisms, and exploring the applications of these compounds in various fields. grafiati.comresearchgate.net Recent studies have investigated the use of alkyl esters in the synthesis of biofuels, polymers, and pharmaceuticals. grafiati.comresearchgate.netmdpi.com For instance, the transesterification of vegetable oils to produce fatty acid alkyl esters is a key process in biodiesel production. grafiati.com Furthermore, the unique properties of certain alkyl esters make them valuable as solvents and intermediates in organic synthesis. cymitquimica.com

Structural and Mechanistic Considerations of Esterification with Sterically Hindered Alcohols

The formation of esters from sterically hindered alcohols, such as tertiary alcohols, presents a significant challenge in organic synthesis. quora.com Traditional esterification methods, like the Fischer esterification, are often inefficient for these substrates due to the steric bulk around the hydroxyl group, which hinders the nucleophilic attack of the alcohol on the carboxylic acid. quora.comorganic-chemistry.org This can lead to slow reaction rates and competing side reactions, such as elimination. organic-chemistry.org

To overcome these challenges, specialized methods have been developed. The Steglich esterification, for example, utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid, facilitating the reaction with a sterically hindered alcohol under mild conditions. organic-chemistry.orgfiveable.me This method proceeds through an O-acylisourea intermediate, which is more reactive than the corresponding carboxylic acid anhydride (B1165640). organic-chemistry.org

Rationale for Focused Research on Ethyl tert-butylacetate

This compound, also known as ethyl 3,3-dimethylbutanoate (B8739618), serves as an important model compound for studying the synthesis and reactivity of sterically hindered esters. thermofisher.comfishersci.be Its structure, which incorporates a bulky tert-butyl group, provides a platform to investigate the effects of steric hindrance on esterification and hydrolysis reactions. Research on this compound can lead to a deeper understanding of reaction mechanisms and the development of more efficient synthetic routes for other complex, sterically demanding molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-10-7(9)6-8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMNHAMYTBAUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201565 | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-78-3 | |

| Record name | Butanoic acid, 3,3-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3-dimethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3,3-DIMETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W67MQQ79JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Properties of Ethyl Tert Butylacetate

Direct Esterification Approaches

Direct esterification, particularly the Fischer-Speier method, represents the most straightforward pathway to ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. msu.edu

The synthesis of this compound via the acid-catalyzed reaction of 2,2-dimethylpropanoic acid (pivalic acid) and ethanol is a classic example of Fischer esterification. msu.edu The reaction is reversible and requires a catalyst to achieve a reasonable reaction rate.

(CH₃)₃CCOOH + CH₃CH₂OH ⇌ (CH₃)₃CCOOCH₂CH₃ + H₂O

The kinetics of esterification are significantly influenced by the structure of the carboxylic acid and alcohol reactants. A key characteristic of the synthesis of this compound from pivalic acid is the substantial steric hindrance presented by the bulky tert-butyl group adjacent to the carboxyl function. msu.edu This steric bulk impedes the nucleophilic attack of ethanol on the protonated carbonyl carbon, which is a critical step in the reaction mechanism.

Research comparing the esterification rates of different carboxylic acids has demonstrated this effect quantitatively. For instance, the esterification of pivalic acid proceeds approximately fifty times slower than that of acetic acid under similar conditions. msu.edu This rate reduction is a direct consequence of the increased spatial requirements of the tetrahedral intermediate formed during the reaction, which is more sterically crowded in the case of pivalic acid than for less hindered acids. msu.edu Increasing the steric bulk of the alcohol reactant also results in a similar reduction in the reaction rate. msu.edu

Table 1: Relative Esterification Rates of Carboxylic Acids

| Carboxylic Acid | Structure | Relative Rate | Reference |

|---|---|---|---|

| Acetic Acid | CH₃COOH | 1.0 | msu.edu |

| 2,2-Dimethylpropanoic Acid (Pivalic Acid) | (CH₃)₃CCOOH | 0.02 | msu.edu |

Fischer esterification is a reversible process, which leads to an equilibrium mixture of reactants and products. msu.edumdpi.com The position of this equilibrium is described by the equilibrium constant (Keq), which for the reaction between a primary alcohol and an unhindered carboxylic acid is typically around 4. scribd.com

For the esterification of ethanol with acetic acid, the equilibrium constant is in the range of 4 to 4.5, corresponding to a conversion of about 66-68% when starting with a stoichiometric ratio of reactants. mdpi.com While specific Keq values for the pivalic acid-ethanol system are not widely reported, the principles remain the same. To achieve a high yield of this compound, the equilibrium must be shifted towards the products. A common and effective strategy is the removal of water from the reaction mixture as it is formed. msu.edumdpi.com This can be accomplished by using a Dean-Stark apparatus with a solvent, such as toluene, that forms an azeotrope with water.

The choice of acid catalyst is crucial for an efficient esterification process. While traditional homogeneous catalysts like sulfuric acid are effective, they can lead to corrosion and difficult separation from the product mixture. google.com Consequently, significant research has focused on heterogeneous catalysts, which are easily separated by filtration and can often be reused. google.comscirp.org

Heterogeneous Acid Catalysts: A variety of solid acid catalysts have been explored for esterification reactions. These include:

Zeolites and Heteropolyacids: These materials possess strong acid sites and can be used in fixed-bed plug-flow reactors. google.com

Metal Oxides: Amphoteric, water-tolerant catalysts like titanyl acetylacetonate (B107027) (TiO(acac)₂) have been shown to be highly efficient and chemoselective for the direct esterification of equimolar amounts of carboxylic acids and alcohols, providing high yields. researchgate.net

Ion-Exchange Resins: Strongly acidic cation-exchange resins, such as polystyrene cross-linked with divinylbenzene (B73037) and functionalized with sulfonic acid groups, are widely used and highly effective catalysts for liquid-phase esterification. scispace.com Examples include Amberlyst and Dowex series resins. scirp.orggoogle.comscispace.com

Advantages of ion-exchange resins include:

High Activity: They have been proven effective for various esterification reactions, including those involving hindered acids. google.comripublication.com

Easy Separation: As solid catalysts, they are easily removed from the liquid reaction products, eliminating the need for a neutralization step and reducing waste. google.comscirp.org

Reusability: The resins can often be recovered and reused for multiple reaction cycles without significant loss of activity. scirp.org

Reduced Corrosion: They are less corrosive to metal equipment compared to strong mineral acids. google.com

Studies on the esterification of various acids and alcohols have shown that macroporous resins like Amberlyst-15 are particularly effective. scirp.orgscispace.comresearchgate.net The catalytic activity is related to the number and accessibility of the sulfonic acid sites within the polymer matrix. scispace.com

Table 2: Comparison of Catalyst Systems for Esterification

| Catalyst Type | Examples | Key Advantages | References |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | High activity | ripublication.com |

| Heterogeneous (Metal Oxide) | TiO(acac)₂ | Water-tolerant, high efficiency, reusable | researchgate.net |

| Heterogeneous (Ion-Exchange Resin) | Amberlyst-15, Dowex 50WX8 | Easy separation, reusable, low corrosion, high selectivity | google.comscirp.orggoogle.comscispace.com |

Esterification with Activated 2,2-Dimethylpropanoic Acid Derivatives

To overcome the low reactivity of pivalic acid in direct esterification, more reactive derivatives of the acid can be employed. These activated forms react more readily with alcohols, often under milder conditions and without the need for strong acid catalysis.

Acid Chlorides: The reaction of an alcohol with an acyl chloride is a common and effective method for ester synthesis. vaia.com For the preparation of this compound, 2,2-dimethylpropanoyl chloride (pivaloyl chloride) is reacted with ethanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or dimethylaniline, to neutralize the hydrogen chloride byproduct that is formed. wikipedia.orgorgsyn.org The use of a base drives the reaction to completion.

(CH₃)₃CCOCl + CH₃CH₂OH + Base → (CH₃)₃CCOOCH₂CH₃ + Base·HCl

Acid Anhydrides: Pivalic anhydride (B1165640) is another highly effective acylating agent for synthesizing esters. organic-chemistry.org It reacts with alcohols, including sterically hindered ones, to form the corresponding pivalate (B1233124) ester and pivalic acid as a byproduct. wikipedia.orgorganic-chemistry.org The reaction can be performed without a catalyst under solvent-free conditions or can be promoted by Lewis acids such as bismuth triflate (Bi(OTf)₃) or scandium triflate (Sc(OTf)₃) for less reactive alcohols. wikipedia.orgorganic-chemistry.org The use of pivalic anhydride avoids the generation of corrosive HCl. researchgate.net

((CH₃)₃CCO)₂O + CH₃CH₂OH → (CH₃)₃CCOOCH₂CH₃ + (CH₃)₃CCOOH

This method is particularly useful as the pivalic acid byproduct can be easily removed by an aqueous workup. researchgate.net

Coupling Reagents in this compound Synthesis

To overcome the steric hindrance of the tert-butyl group, specific coupling reagents are employed to activate the carboxylic acid (pivalic acid) for nucleophilic attack by ethanol. These methods avoid the harsh acidic conditions and high temperatures of traditional esterification, which could lead to side reactions such as the elimination of tert-butanol (B103910) to form isobutene. organic-chemistry.org

Steglich Esterification: This method is a mild procedure for the formation of esters from carboxylic acids and alcohols, facilitated by dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The reaction is particularly effective for sterically demanding substrates. organic-chemistry.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species readily undergoes nucleophilic attack by the alcohol to yield the desired ester and the byproduct, dicyclohexylurea (DCU). organic-chemistry.org The use of DMAP as an acyl transfer catalyst is crucial for the efficient formation of esters, especially for sterically hindered alcohols. organic-chemistry.orgresearchgate.net

Yamaguchi Esterification: This protocol is another powerful method for the synthesis of highly functionalized and sterically hindered esters. wikipedia.orgorganic-chemistry.orgnih.govnumberanalytics.com The reaction utilizes 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, to activate the carboxylic acid. frontiersin.org The process involves the formation of a mixed anhydride by the reaction of the carboxylic acid with TCBC in the presence of a base like triethylamine. This mixed anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP. numberanalytics.com DMAP acts as a nucleophilic catalyst, reacting with the mixed anhydride at the less sterically hindered carbonyl center to form a highly electrophilic acyl-pyridinium intermediate, which is then readily attacked by the alcohol to furnish the ester. wikipedia.orgorganic-chemistry.org This method is renowned for its high yields and mild reaction conditions. frontiersin.org

Table 1: Comparison of Coupling Reagents for this compound Synthesis

| Method | Coupling Reagent | Catalyst/Additive | Key Intermediate | Byproduct | Key Advantages |

|---|---|---|---|---|---|

| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | O-Acylisourea | Dicyclohexylurea (DCU) | Mild conditions, suitable for acid-sensitive substrates. organic-chemistry.orgwikipedia.org |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC) | 4-Dimethylaminopyridine (DMAP), Triethylamine | Mixed Anhydride | 2,4,6-Trichlorobenzoic acid | High yields, effective for highly hindered esters. wikipedia.orgfrontiersin.org |

Transesterification Processes

Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be a viable route to this compound, particularly when starting from a more readily available ester. The reaction can be catalyzed by either bases or enzymes.

Base-Catalyzed Transesterification Studies

Base-catalyzed transesterification involves the reaction of an ester with an alcohol in the presence of a strong base, typically an alkoxide. masterorganicchemistry.com For the synthesis of this compound, one could react mthis compound with ethanol using a base like sodium ethoxide, or conversely, react ethyl acetate (B1210297) with potassium tert-butoxide. lookchem.com

The mechanism proceeds via nucleophilic addition of the alkoxide to the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group and generating the new ester. masterorganicchemistry.com A particularly effective method for preparing tert-butyl esters involves the reaction of methyl or ethyl esters with potassium tert-butoxide in an aprotic solvent like diethyl ether. lookchem.com The high reactivity of potassium tert-butoxide and the precipitation of the resulting potassium methoxide (B1231860) or ethoxide drive the reaction to completion, often providing good yields at room temperature. lookchem.com However, the success of this method is sensitive to the purity of the reagents, as any residual tert-butanol or moisture can significantly reduce the yield. lookchem.com

Table 2: Base-Catalyzed Transesterification for tert-Butyl Esters

| Starting Ester | Alcohol/Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Methyl Esters (general) | Potassium tert-butoxide | Diethyl Ether | Insolubility of potassium methoxide byproduct drives the reaction. | lookchem.com |

| Ethyl Acetate | Sodium tert-butoxide | Not specified | Used for monoacetylation of diols via transesterification. | researchgate.net |

| Resin-bound Peptide Esters | Potassium tert-butoxide/Ethanol | Not specified | Primary alkoxides readily effect transesterification. | rsc.org |

Enzyme-Catalyzed Transesterification for this compound

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis. usm.my Lipases are the most commonly used enzymes for esterification and transesterification reactions, operating under mild conditions and often in solvent-free systems. nih.govbegellhouse.com The synthesis of short-chain flavor esters, a category that includes this compound, has been extensively studied using immobilized lipases such as those from Candida antarctica (often sold as Novozym 435) and Candida rugosa. usm.mynih.gov

The catalytic mechanism for lipase-catalyzed transesterification is generally described by a Ping-Pong Bi-Bi mechanism. nih.gov In this process, the enzyme first reacts with the acyl donor (the starting ester) to form a covalent acyl-enzyme intermediate, releasing the first product (the original alcohol). Subsequently, the nucleophile (the new alcohol, e.g., ethanol) binds to the acyl-enzyme complex, leading to the formation of the new ester (this compound) and regeneration of the free enzyme. nih.gov The efficiency of the reaction is influenced by several parameters, including temperature, substrate molar ratio, and enzyme loading. begellhouse.com While high temperatures can increase reaction rates, they can also lead to enzyme denaturation. usm.my Ultrasound irradiation has also been shown to accelerate lipase-catalyzed ester synthesis by improving mass transfer. researchgate.netmdpi.com

Table 3: Research Findings in Enzyme-Catalyzed Ester Synthesis

| Ester Synthesized | Enzyme | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Ethyl Butyrate | Candida rugosa lipase | Transesterification | Reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by substrates. | nih.gov |

| Octyl Acetate | Fermase CALB™ 10000 | Esterification | Maximum conversion of 93.73% achieved in a solvent-free system. | begellhouse.com |

| Ethyl Acetate | Novozym® 435 | Esterification | Ultrasound irradiation significantly accelerated the reaction rate. | researchgate.net |

| Butyl Acetate | Novozym 435 | Esterification | Optimization of parameters like temperature and molar ratio is critical for high yield. | usm.my |

Alternative Synthetic Routes

Beyond direct esterification and transesterification, other synthetic strategies can be envisioned for the formation of this compound, including carbonylation and rearrangement reactions.

Carbonylation Reactions Leading to Esters

Carbonylation reactions involve the introduction of a carbonyl group (CO) into an organic molecule. The synthesis of esters via carbonylation can be achieved by reacting an alkene with carbon monoxide and an alcohol in the presence of a transition metal catalyst, typically based on palladium. nih.gov For the synthesis of this compound, this would involve the alkoxycarbonylation of isobutylene (B52900) with carbon monoxide and ethanol.

The catalytic cycle generally involves the formation of a palladium-hydride species, which adds to the alkene (isobutylene) to form a palladium-alkyl intermediate. This intermediate undergoes migratory insertion of carbon monoxide to yield a palladium-acyl complex. Finally, alcoholysis of the acyl complex with ethanol releases the desired ester and regenerates the active catalyst. While this method is powerful, controlling the regioselectivity to favor the branched ester over the linear isomer can be a challenge. researchgate.net

Rearrangement Reactions and Their Application

Certain molecular rearrangements can lead to the formation of esters. The Baeyer-Villiger oxidation is a classic example, involving the oxidation of a ketone to an ester using a peroxyacid or hydroperoxide. msu.edu In a hypothetical synthesis of this compound, the starting material would be 3,3-dimethyl-2-pentanone (B1585287) (ethyl pivaloyl ketone).

The mechanism involves the protonation of the ketone's carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. This intermediate then undergoes a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, with the simultaneous expulsion of a carboxylate leaving group. The migratory aptitude of the alkyl groups is crucial, with the group best able to stabilize a positive charge migrating preferentially. For ethyl pivaloyl ketone, the tertiary alkyl group (tert-butyl) has a much higher migratory aptitude than the ethyl group, ensuring the formation of this compound as the major product. msu.edu

Another relevant transformation is the Ritter reaction, which typically converts a nitrile to an N-alkyl amide using a source of a stable carbocation in the presence of a strong acid. orgsyn.org While not a direct route to esters, the reaction relies on the generation of a tert-butyl cation from precursors like tert-butyl acetate. orgsyn.org This highlights the underlying carbocation chemistry that could potentially be harnessed in other ester-forming reactions.

Formation from Ether Cleavage or Degradation Products (e.g., from Ethyl tert-butyl ether)

Ethyl tert-butyl acetate can be synthesized or formed as an intermediate product through the cleavage or degradation of ethyl tert-butyl ether (ETBE). These transformation pathways encompass biological degradation by microorganisms, chemical oxidation processes, and direct catalytic conversion.

Biodegradation Pathways

The aerobic biodegradation of ethyl tert-butyl ether (ETBE), a common gasoline additive, has been identified as a route to the formation of ethyl tert-butyl acetate (often referred to in literature as tert-butyl acetate or TBAc). This process is initiated by microorganisms found in soil and groundwater that can utilize ETBE as a source of carbon and energy. whiterose.ac.ukconcawe.eunih.govjseb.jp

| Pathway | Key Enzyme Type | Initial Reaction Step | Identified Intermediates |

|---|---|---|---|

| Aerobic Biodegradation of ETBE | Monooxygenase (e.g., Cytochrome P450) | Hydroxylation of the ethoxy carbon | Ethyl tert-butyl acetate (TBAc), Tert-butyl alcohol (TBA), Acetaldehyde |

Chemical Degradation Pathways

Chemical degradation of ETBE can also lead to the formation of ethyl tert-butyl acetate. Research into the treatment of ETBE with sodium persulfate has elucidated specific degradation pathways. In this process, the degradation of ETBE in an aqueous phase was observed to follow pseudo-first-order kinetics, with a degradation rate constant of 0.054 h⁻¹. researchgate.net

The investigation identified multiple byproducts, confirming that the degradation proceeds through distinct routes. While the main initial pathway leads to the formation of tert-butyl alcohol (TBA) and ethanol, a notable sub-pathway involves the direct conversion of ETBE to tert-butyl acetate. researchgate.net Further degradation of the initial byproducts also occurs, with tert-butyl acetate breaking down into TBA and acetic acid. researchgate.net

| Parameter | Research Finding |

|---|---|

| Oxidizing Agent | Sodium Persulfate |

| Reaction Kinetics | Pseudo-first-order |

| Degradation Rate Constant | 0.054 h⁻¹ |

| Main Degradation Pathway | ETBE → Tert-butyl alcohol (TBA) + Ethanol |

| Sub-Pathway | ETBE → Ethyl tert-butyl acetate |

| Secondary Degradation | Ethyl tert-butyl acetate → TBA + Acetic acid |

Direct Catalytic Conversion

A direct synthetic route to produce tert-butyl acetate from ETBE has been developed, representing a formal cleavage and rearrangement of the ether. This process involves reacting ETBE with a mixture of acetic acid and acetic anhydride in the presence of an acid catalyst. google.com The use of acetic anhydride is crucial as it reacts with any water formed during the esterification, which helps to control the formation of tert-butyl alcohol as a byproduct. google.com

The preferred catalyst for this reaction is a strongly acidic ion-exchange resin, particularly of the macroreticular type. google.com This method provides a direct pathway from a commercially available ether to the corresponding ester and has been shown to achieve high conversion rates of ETBE, with reported conversions greater than 75%. google.com

| Reactants | Catalyst | Key Process Feature | Reported Outcome |

|---|---|---|---|

| Ethyl tert-butyl ether (ETBE), Acetic Acid, Acetic Anhydride | Strongly acidic ion-exchange resin | Direct conversion of ether to ester; removal of water by acetic anhydride | Conversion of ETBE greater than 75% |

Reaction Mechanisms and Kinetics of Ethyl Tert Butylacetate Transformations

Hydrolysis Mechanisms and Kinetic Analysis

The hydrolysis of ethyl tert-butylacetate, the cleavage of the ester bond by water, can be catalyzed by acids, bases, or enzymes. Each catalytic method proceeds through distinct mechanisms with characteristic kinetics.

Acid-catalyzed ester hydrolysis can proceed via two primary mechanistic pathways, distinguished by the point of bond cleavage: acyl-oxygen fission (AAC2 mechanism) or alkyl-oxygen fission (AAL1 mechanism). For most esters, the bimolecular AAC2 mechanism, involving nucleophilic attack of water on the protonated carbonyl carbon, is predominant.

However, for esters with a tertiary alkyl group, such as this compound, the AAL1 mechanism becomes a significant pathway. This unimolecular mechanism is favored due to the stability of the tertiary carbocation intermediate that is formed. The reaction proceeds in the following steps:

Protonation of the carbonyl oxygen of the ester.

Unimolecular cleavage of the alkyl-oxygen bond, forming a stable tert-butyl carbocation and acetic acid. This is the rate-determining step.

Rapid reaction of the carbocation with water to form tert-butanol (B103910).

Kinetic studies on the closely related tert-butyl acetate (B1210297) have shown that the volume of activation for its acid-catalyzed hydrolysis is approximately zero, which is strong evidence for a unimolecular (AAL1) mechanism, as there is no net change in the number of molecules in the transition state. cdnsciencepub.com

The choice between the AAL1 and AAC2 pathways is highly dependent on the solvent composition. In the hydrolysis of tert-butyl acetate, a shift from the AAL1 mechanism in purely aqueous solutions to the AAC2 mechanism in acetone-rich environments has been observed. This shift is reflected in the activation energy of the reaction. africaresearchconnects.com

| Acetone Concentration (% v/v) | Activation Energy (kcal/mol) | Predominant Mechanism |

|---|---|---|

| 0 | 26.6 | AAL1 |

| 93 | 18.4 | AAC2 |

Base-catalyzed hydrolysis, or saponification, of esters is an irreversible reaction that proceeds via the bimolecular nucleophilic acyl substitution (BAC2) mechanism. This pathway involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. libretexts.org

The mechanism for this compound is as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, leading to the elimination of the ethoxide leaving group.

An acid-base reaction where the ethoxide removes a proton from the newly formed carboxylic acid, yielding a carboxylate salt and ethanol (B145695).

The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the ester and the hydroxide ion. uv.es

Rate = k[CH3C(CH3)2COOCH2CH3][OH-]

The steric hindrance provided by the bulky tert-butyl group adjacent to the carbonyl carbon in this compound is expected to decrease the rate of saponification compared to less hindered esters like ethyl acetate. This is because the bulky group impedes the approach of the nucleophilic hydroxide ion to the carbonyl carbon. For instance, the rate constants for the alkaline hydrolysis of various acetate esters generally decrease with increasing steric bulk on the acyl portion of the molecule. researchgate.net

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of this compound with high specificity and efficiency under mild conditions. researchgate.netfrontiersin.org These biocatalytic reactions typically follow a Michaelis-Menten kinetic model, involving the formation of an enzyme-substrate complex.

The general mechanism for lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The reaction often proceeds via a Ping-Pong Bi-Bi mechanism:

The serine residue in the active site performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate.

This intermediate collapses, releasing the alcohol (ethanol) and forming an acyl-enzyme intermediate.

A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (tert-butylacetic acid).

Kinetic studies on the enzymatic hydrolysis of similar esters, such as the gas-phase hydrolysis of ethyl acetate catalyzed by immobilized lipase, have determined key kinetic parameters. nih.gov

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 24.8 kJ/mol |

| Overall Reaction Order | 1 |

Transesterification Kinetics and Catalytic Cycles

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this can be represented by the reaction with an alcohol R'OH, typically catalyzed by an acid or a base.

Acid-catalyzed transesterification, for example with methanol, proceeds through a mechanism similar to acid-catalyzed hydrolysis. The reaction is reversible and the position of the equilibrium can be influenced by the relative concentrations of the reactants and products. semanticscholar.org

The kinetics of such reactions, particularly when using heterogeneous catalysts like acidic ion-exchange resins, can be described by various models, including pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood (LH) mechanisms. researchgate.net

Nucleophilic Acyl Substitution Reactions

This compound can undergo nucleophilic acyl substitution with a variety of nucleophiles other than water or alcohols. A key example is the reaction with amines to form amides.

The reaction of this compound with a primary or secondary amine (RNH2 or R2NH) results in the formation of an N-substituted tert-butylamide and ethanol. This amidation reaction is a form of nucleophilic acyl substitution. Generally, amines are more nucleophilic than alcohols, which can facilitate this reaction. However, the reaction can be slow and often requires heating or catalysis.

A modern and efficient method for the amidation of esters involves the use of a strong base like potassium tert-butoxide. organic-chemistry.org This method allows for the conversion of various aliphatic and aromatic esters into their corresponding amides under mild conditions. The proposed mechanism may involve the formation of acyl radicals. This approach is noted for being rapid, versatile, and economical. organic-chemistry.org While amidation is generally faster than esterification due to the higher nucleophilicity of amines, the steric hindrance of the tert-butyl group in this compound would still play a significant role in the reaction kinetics. researchgate.net

Reaction with Organometallic Reagents: Carbonyl Addition and Substitution

The reaction of esters with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, is a fundamental method for carbon-carbon bond formation. The general mechanism involves the nucleophilic addition of the organometallic's carbanionic component to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which is unstable and typically collapses by expelling the alkoxy group (-OEt) to yield a ketone. The newly formed ketone is often more reactive than the starting ester and rapidly undergoes a second addition by another equivalent of the organometallic reagent, which, after acidic workup, produces a tertiary alcohol.

However, in the case of ethyl 3,3-dimethylbutanoate (B8739618), the reaction pathway is significantly altered by steric hindrance. The bulky tert-butyl group ((CH₃)₃C-) of the neopentyl moiety shields the carbonyl carbon from nucleophilic attack. Consequently, the direct carbonyl addition by common organometallic reagents is often slow or entirely supplanted by alternative reactions.

Instead of carbonyl addition, sterically hindered organometallic reagents or strong, non-nucleophilic bases preferentially act as bases, abstracting a proton from the α-carbon (the carbon adjacent to the carbonyl group). This deprotonation leads to the formation of an ester enolate.

Key Research Findings:

Enolate Formation: Strong bases like lithium diisopropylamide (LDA) are effective for the quantitative deprotonation of ethyl 3,3-dimethylbutanoate at low temperatures (e.g., -78 °C) to form the corresponding lithium enolate. lookchem.comosaka-u.ac.jp This enolate is a powerful nucleophile at its α-carbon.

Enolate Alkylation: Once formed, the enolate can react with various electrophiles, such as alkyl halides, in α-alkylation reactions. lookchem.com This allows for the extension of the carbon chain at the position adjacent to the ester group.

Aldol-Type Reactions: The enolate of ethyl 3,3-dimethylbutanoate has been shown to react with aldehydes in aldol (B89426) condensation reactions, exhibiting high diastereoselectivity. The steric bulk of the neopentyl group influences the geometry of the transition state, leading to a preference for the anti aldol adduct. scribd.com

The primary reaction pathway for ethyl 3,3-dimethylbutanoate with strong organometallic bases is summarized in the table below.

| Reagent Type | Primary Reaction Pathway | Intermediate | Typical Final Product |

|---|---|---|---|

| Bulky/Strongly Basic Organometallics (e.g., LDA, t-BuLi) | α-Proton Abstraction | Ester Enolate | α-Substituted Ester (after reaction with an electrophile) |

| Less Hindered Organometallics (e.g., MeMgBr) | Carbonyl Addition (slow/inefficient) | Tetrahedral Intermediate | Tertiary Alcohol (low yield) |

Electrophilic Reactions and Derivatization

The ester functional group itself is electron-deficient and generally unreactive towards electrophiles. However, as discussed in the previous section, the α-carbon can be rendered nucleophilic via enolate formation, enabling reactions with electrophiles. This is the primary strategy for the derivatization of ethyl 3,3-dimethylbutanoate.

A significant and useful derivatization is the conversion to a silyl (B83357) ketene (B1206846) acetal (B89532). This is achieved by trapping the ester enolate, generated with a strong base like LDA, with a silicon electrophile, most commonly trimethylsilyl (B98337) chloride (TMSCl). osaka-u.ac.jp

The resulting silyl ketene acetal is a versatile and stable synthetic intermediate. It is a key reactant in several important carbon-carbon bond-forming reactions, including:

Mukaiyama Aldol Reaction: A Lewis acid-catalyzed reaction with aldehydes or ketones.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

This derivatization effectively converts the α-carbon into a soft nucleophile, expanding the synthetic utility of the original ester.

Computational and Theoretical Chemistry Studies of Ethyl Tert Butylacetate

Quantum Chemical Calculations for Molecular Structure and Conformation

Detailed quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT) studies, are fundamental to understanding the molecular geometry and conformational preferences of a molecule. For ethyl tert-butylacetate, such studies would provide insights into bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab Initio and DFT calculations are powerful tools for determining the electronic structure and energy of molecules. While DFT methods, such as B3LYP with various basis sets, have been applied to study the conformers of the related ethyl acetate (B1210297) molecule, specific data for this compound is not found in the surveyed literature.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound suggests the existence of multiple conformers. A thorough conformational analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. For the analogous tert-butyl acetate, a combination of microwave spectroscopy and quantum chemical calculations has been used to investigate its conformational landscape, revealing the existence of different stable forms. A similar investigation for this compound would be necessary to characterize its conformational behavior.

Spectroscopic Property Predictions and Interpretations

Computational methods are invaluable for predicting and interpreting spectroscopic data, including NMR, IR, and mass spectra.

Computational NMR and IR Spectroscopy

Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are crucial for the correct assignment of experimental spectra. While experimental NMR and IR data for this compound are available from various chemical suppliers, dedicated computational studies to predict and interpret these spectra in detail are not apparent in the reviewed scientific articles.

Mass Spectrometry Fragmentation Pattern Prediction

Understanding the fragmentation patterns in mass spectrometry is key to structural elucidation. Computational modeling can help predict the likely fragmentation pathways of a molecule upon ionization. Studies on other esters have shown that the fragmentation is influenced by the structure of the alkyl and acyl groups. For this compound, a systematic computational study would be required to predict its specific fragmentation patterns. General principles suggest that fragmentation of esters can involve cleavages at various points in the molecule, but specific predictions for this compound are not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions, including transition states and reaction energy profiles. For instance, DFT has been used to study the hydrolysis of ethyl acetate. A similar computational approach for this compound could elucidate the mechanisms of its formation (esterification) or its reactions, such as hydrolysis or pyrolysis. However, specific computational studies on the reaction mechanisms involving this compound have not been identified in the available literature.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies focusing on the compound “this compound” that align with the detailed outline provided in your request.

The search for scholarly articles concerning:

Transition state calculations and activation energies

Reaction coordinate analysis

Implicit and explicit solvation models

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified outline due to the absence of dedicated research on this particular molecule.

Analytical Methodologies for Ethyl Tert Butylacetate in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating ethyl tert-butylacetate from complex mixtures and quantifying its concentration. Gas chromatography is the most common method due to the compound's volatility, while high-performance liquid chromatography can be applied for related, less volatile compounds.

Gas chromatography (GC) is the premier technique for the analysis of volatile esters like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column. Common detectors include the Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons, and the Thermal Conductivity Detector (TCD), a universal detector that is less sensitive than the FID. For structural elucidation, GC is often coupled with a mass spectrometer (GC-MS). scielo.brusgs.gov

The choice of GC column is critical for achieving effective separation (resolution) of this compound from other components in a sample, such as solvents, starting materials, or byproducts.

Capillary Columns: Fused silica (B1680970) capillary columns are standard due to their high efficiency. The choice of stationary phase is paramount.

Stationary Phases: A range of stationary phases can be used. Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1), separate compounds primarily by boiling point. For mixtures containing more polar compounds, intermediate or polar stationary phases, like those containing phenyl or cyanopropyl functional groups, or polyethylene (B3416737) glycol (wax-type columns, e.g., VF-WAXms), are employed to exploit differences in polarity for better resolution. scielo.br The analysis of other gasoline oxygenates and related ethers has been successfully performed using polar columns. usgs.gov

Optimization involves adjusting parameters such as oven temperature programming (to ensure sharp peaks and adequate separation), carrier gas flow rate (typically helium or hydrogen), and injector temperature (to ensure complete volatilization without degradation).

Table 1: Example GC Parameters for Analysis of Volatile Esters and Related Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| Column Type | Capillary (e.g., 30 m x 0.25 mm x 0.25 µm) | Provides high-resolution separation. |

| Stationary Phase | 5% Phenyl Methyl Siloxane or Wax-type | Choice depends on the polarity of analytes in the mixture. nist.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. scielo.br |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. scielo.br |

| Oven Program | Initial: 40-60°C, Ramp: 10-20°C/min, Final: 220-250°C | Optimizes separation of compounds with different boiling points. scielo.brnist.gov |

| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds like this compound. |

| Detector Temperature | 250-300 °C | Prevents condensation of analytes in the detector. |

For quantitative analysis, the response of the detector (e.g., the peak area from the FID) must be correlated with the concentration of the analyte. This is achieved through calibration.

External Standard Calibration: A series of solutions containing known concentrations of pure this compound are injected into the GC. A calibration curve is constructed by plotting the detector response (peak area) against the concentration. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.

Internal Standard Calibration: In this method, a known amount of a non-interfering compound (the internal standard) is added to all calibration standards and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte's concentration. This method is advantageous as it corrects for variations in injection volume and potential instrument drift.

The selection of an appropriate calibration protocol is essential for obtaining accurate and precise quantitative results.

While GC is ideal for the volatile this compound, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of related non-volatile compounds, impurities, or starting materials that may be present in a sample. For instance, HPLC could be used to analyze less volatile precursors used in the synthesis or potential degradation products. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com Detection is typically performed using an ultraviolet (UV) detector, although this requires the analyte to have a UV-absorbing chromophore. If related compounds lack a chromophore, other detectors like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be used.

Chiral chromatography is a specialized technique used to separate enantiomers (non-superimposable mirror images) of a chiral molecule. This compound is an achiral molecule as it does not possess a stereocenter (a carbon atom attached to four different groups). Therefore, it exists as a single structure, and the concept of enantiomeric purity is not applicable. Analysis by chiral chromatography is not relevant for this compound.

Gas Chromatography (GC) with Various Detectors (e.g., FID, TCD)

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the identity and structure of this compound. These techniques provide a molecular fingerprint based on the interaction of the molecule with electromagnetic radiation. The U.S. National Institute of Standards and Technology (NIST) provides reference spectra for this compound. nist.gov

Mass Spectrometry (MS): Often coupled with GC (GC-MS), mass spectrometry bombards the molecule with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which can be used to determine the molecular weight and deduce structural features. nist.gov

Table 2: Key Mass Spectral Peaks for this compound

| Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|

| 57 | Base Peak, characteristic of the tert-butyl cation [(CH₃)₃C]⁺ |

| 87 | Fragment from loss of the tert-butyl group [CH₂COOCH₂CH₃]⁺ |

| 99 | Fragment from loss of the ethoxy group [-OCH₂CH₃] |

| 144 | Molecular Ion [M]⁺, corresponding to the molecular weight of the compound |

Source: Based on data from the NIST Chemistry WebBook nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum shows absorption bands at specific wavenumbers corresponding to particular functional groups. nist.gov It is a powerful tool for confirming the presence of the ester functional group.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~2960 | C-H stretch | Alkyl groups |

| ~1735 | C=O stretch | Ester carbonyl |

| ~1150 | C-O stretch | Ester linkage |

Source: Based on data from the NIST Chemistry WebBook nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C NMR spectroscopy are powerful tools for detailed structural elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule. Although specific research data for this compound is not widely published, the expected shifts and splitting patterns can be reliably predicted based on its structure and data from similar esters. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural determination of ethyl tert-butyl acetate (B1210297), providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet, while the methyl protons (-CH3) of the ethyl group appear as an upfield triplet. The nine equivalent protons of the tert-butyl group produce a prominent singlet, and the methylene protons (-CH2-) adjacent to the carbonyl group also appear as a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group appears significantly downfield. The quaternary carbon of the tert-butyl group and the carbons of the ethyl group also give distinct signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| -C(CH ₃)₃ | ~1.0 (s, 9H) | -C (CH₃)₃ | ~31 |

| -CH ₂-C(CH₃)₃ | ~2.1 (s, 2H) | -CH₂-C (CH₃)₃ | ~48 |

| -O-CH₂-CH ₃ | ~1.2 (t, 3H) | -O-CH₂-CH ₃ | ~14 |

| -O-CH ₂-CH₃ | ~4.1 (q, 2H) | -O-CH ₂-CH₃ | ~60 |

| C =O | ~172 |

Note: 's' denotes singlet, 't' denotes triplet, and 'q' denotes quartet. Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in ethyl tert-butyl acetate by probing their vibrational modes.

The IR spectrum of ethyl tert-butyl acetate is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. Another significant absorption is the C-O stretching vibration, which appears in the 1000-1300 cm⁻¹ region. The spectrum also displays C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹. nist.gov

Raman spectroscopy, which relies on changes in polarizability during molecular vibrations, is particularly useful for observing non-polar bonds. While the polar C=O bond gives a weak Raman signal, the C-C backbone and symmetric C-H vibrations of the tert-butyl and ethyl groups would be expected to produce strong Raman scattering signals. The fundamental requirement for a molecule to be infrared active is a change in dipole moment during the vibration. wiley.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2850-2975 |

| C=O (Ester) | Stretch | ~1740 |

| C-O (Ester) | Stretch | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of ethyl tert-butyl acetate and for gaining structural information through analysis of its fragmentation patterns. The molecular weight of ethyl tert-butyl acetate is 144.21 g/mol . nist.gov

Upon electron ionization, the ethyl tert-butyl acetate molecule forms a molecular ion (M⁺•). The fragmentation of this ion is highly predictable. A key fragmentation pathway involves the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of a tert-butyl radical and the formation of a stable acylium ion. Another prominent fragmentation is the formation of the highly stable tert-butyl cation (m/z 57), which often represents the base peak in the spectrum. pharmacy180.com This occurs through the loss of a neutral ethyl acetate radical. Fragments may also arise from bond cleavage next to the carbonyl group, involving the loss of the alkoxy group. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Origin |

| 144 | [C₈H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 87 | [CH₂COOCH₂CH₃]⁺ | M⁺• - •C(CH₃)₃ |

| 57 | [C(CH₃)₃]⁺ | M⁺• - •CH₂COOCH₂CH₃ (Often the base peak) |

| 45 | [OCH₂CH₃]⁺ | Cleavage of the acyl-oxygen bond |

| 29 | [CH₂CH₃]⁺ | Loss of various neutral fragments |

Titrimetric Methods for Purity Assessment of Related Esters

Titrimetric methods, specifically saponification followed by back-titration, are classic and reliable techniques for determining the purity of esters like ethyl tert-butyl acetate. Saponification is the hydrolysis of an ester using a strong base, such as potassium hydroxide (B78521) (KOH), to produce an alcohol and the salt of a carboxylic acid. aquadocs.org

The procedure involves refluxing a known weight of the ester sample with a known excess amount of standardized ethanolic KOH. mibellebiochemistry.com This ensures the complete hydrolysis of the ester. After the reaction is complete, the unreacted (excess) KOH is determined by titrating the cooled solution with a standardized solution of a strong acid, typically hydrochloric acid (HCl), using an indicator like phenolphthalein. quora.comyoutube.com A blank titration, without the ester sample, is also performed to determine the initial amount of KOH. aquadocs.org

The difference between the amount of acid required for the blank and the sample titrations corresponds to the amount of KOH consumed during saponification. From this, the saponification value can be calculated, which is defined as the milligrams of KOH required to saponify one gram of the ester. byjus.com This value is inversely proportional to the molecular weight of the ester and can be used to assess its purity. aquadocs.org

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Studies

Modern analytical techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics and mechanisms.

In Situ Spectroscopy

In situ (in the reaction mixture) spectroscopy, particularly FTIR and Raman, is invaluable for monitoring the progress of the esterification reaction that forms ethyl tert-butyl acetate. By inserting a probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. mt.com

In a typical esterification reaction, in situ IR spectroscopy can track the decrease in the characteristic absorption bands of the reactants, such as the broad O-H stretch of the alcohol and the C=O stretch of the carboxylic acid. unal.edu.co Concurrently, the increase in the intensity of the C=O absorption band of the newly formed ester product is monitored. mdpi.com This real-time data allows for the determination of reaction initiation, conversion rates, endpoint, and the identification of any transient intermediate species. mt.comacs.org

Reaction Calorimetry

Reaction calorimetry is a technique used to measure the heat released or absorbed during a chemical reaction. syrris.com By monitoring the heat flow as a function of time, detailed information about the reaction's thermodynamics and kinetics can be obtained. lsbu.ac.uk

For the synthesis of ethyl tert-butyl acetate, reaction calorimetry can determine the total heat of reaction, the rate of heat release, and how these are affected by variables such as temperature, catalyst concentration, and reactant addition rates. researchgate.netmdpi.com This information is critical for ensuring the safety of the process on a larger scale, as it helps to identify potential thermal hazards and to design appropriate heat removal systems. syrris.com The rate of heat evolution is directly proportional to the rate of the reaction, allowing for the calculation of kinetic parameters like the rate constant and activation energy. lsbu.ac.ukhelgroup.com

Applications and Advanced Research Directions Involving Ethyl Tert Butylacetate

Role as a Synthetic Intermediate in Organic Synthesis

The structure of ethyl tert-butylacetate makes it a valuable tool for chemists in the construction of complex molecular architectures. The tert-butyl group provides significant steric hindrance, which can be exploited to control reactivity and selectivity in a variety of organic reactions.

This compound serves as a key starting material for the synthesis of α-substituted carboxylic acids, which are important pharmacophores. The ester functionality allows for the generation of an enolate, which can then react with various electrophiles. For instance, related tert-butyl esters are used in copper-catalyzed cross-coupling reactions with aryl iodides and bromides. researchgate.net This methodology is significant for preparing pharmaceutically important α-arylalkanoic acids. researchgate.net The tert-butyl group in these ester intermediates plays a crucial role before being cleaved to yield the final carboxylic acid. While specific examples detailing the direct use of this compound are specialized, the principles established with similar tert-butyl esters are directly applicable.

The utility of ester functionalities, including both ethyl and tert-butyl esters, is well-documented in the synthesis of complex molecules like natural products and pharmaceuticals. nih.gov For example, in the synthesis of L-γ-methyleneglutamic acid amide prodrugs for cancer research, both tert-butyl and ethyl ester groups are strategically employed. nih.gov The synthesis often starts from commercially available materials like L-pyroglutamic acid, which undergoes esterification. nih.gov In one reported synthesis, an esterification of L-pyroglutamic acid with tert-butyl acetate (B1210297) in the presence of perchloric acid yielded a key intermediate. nih.gov Subsequent steps involved reactions to introduce other functionalities, demonstrating how these ester groups are integral to the synthetic pathway of potential therapeutic agents. nih.gov

The bulky tert-butyl group is instrumental in directing the stereochemical outcome of reactions. In a notable area of research, the stereoselective alkylation of titanium(IV) enolates of chiral N-acyl oxazolidinones has been achieved using tert-butyl peresters derived from Cα-branched aliphatic carboxylic acids. nih.gov This process proceeds through the formation of alkyl radicals and results in the corresponding alkylated products with excellent diastereoselectivity. nih.gov The reaction yields adducts as a single diastereomer (dr ≥97:3) in good to high yields. nih.gov This method provides an effective route for the challenging alkylation of metal enolates with secondary or tertiary alkyl groups, showcasing the profound influence of the tert-butyl moiety on stereocontrol. nih.gov

Green Chemistry and Sustainable Synthesis Applications

In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, the selection of solvents and reaction media is critical. mlsu.ac.inmgesjournals.com Solvents constitute a significant portion of the waste generated in pharmaceutical and chemical manufacturing. nih.gov Consequently, there is a growing interest in environmentally benign solvents.

While this compound itself is a subject of ongoing evaluation, related esters like ethyl acetate and tert-butyl acetate are recognized as "green solvents". iolcp.comsilverfernchemical.com Ethyl acetate is considered to have a low environmental impact and is derived from bio-based resources like corn-based ethanol (B145695). iolcp.comvertecbiosolvents.com Tert-butyl acetate (TBAc) is notable for being classified as a VOC-exempt solvent by the US EPA due to its low photochemical reactivity. silverfernchemical.comshilpachemspec.com This makes it a desirable substitute for various hazardous air pollutant (HAP) and volatile organic compound (VOC) solvents. shilpachemspec.com Given these precedents, this compound is a compound of interest for applications as an environmentally benign reaction medium, potentially combining the favorable properties of its constituent parts. Research has also explored eco-friendly methods for synthesizing related compounds, such as the formation and cleavage of tert-butyl ethers using a reusable catalyst under solvent-free conditions, further emphasizing the push towards sustainable chemical processes. organic-chemistry.org

The physical and chemical properties of a solvent determine its suitability for sustainable processes. An ideal green solvent should be effective, non-toxic, biodegradable, and derived from renewable resources. researchgate.netresearchgate.net Ethyl lactate is another ester that is highlighted as a bio-based, environmentally benign, and economically viable solvent. researchgate.netrsc.org The properties of this compound, when compared to established green solvents, provide insight into its potential.

| Property | This compound | tert-Butyl Acetate (TBAc) | Ethyl Acetate |

|---|---|---|---|

| Molecular Formula | C8H16O2 labproinc.com | C6H12O2 shilpachemspec.comalliancechemical.com | C4H8O2 |

| Molecular Weight (g/mol) | 144.21 labproinc.comfishersci.ca | 116.16 alliancechemical.com | 88.11 |

| Boiling Point (°C) | Not specified | 98 alliancechemical.com | 77 |

| Specific Gravity | 0.86 labproinc.com | 0.862 alliancechemical.com | 0.902 vertecbiosolvents.com |

| Flash Point (°C) | Not specified | 11 alliancechemical.com | -4 |

| VOC-Exempt Status (US EPA) | Not specified | Yes silverfernchemical.comshilpachemspec.com | No |

The data indicates that the properties of this compound are comparable to those of tert-butyl acetate, suggesting its potential as a low-VOC solvent. Further research into its biodegradability and toxicity profile will be crucial in fully establishing its credentials as a green solvent for sustainable chemical processes.

Information Scarcity for Advanced Applications of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of available information regarding the specific applications of This compound in the advanced research areas outlined in the request. The majority of published research focuses on the related compound, tert-butyl acetate, or other tert-butyl esters, rather than the specific ethyl derivative.

The topics of interest included:

Mechanistic Probes and Model Compounds in Physical Organic Chemistry: Detailed studies on the reactivity, stability, and steric hindrance effects specifically employing this compound are not well-documented. While the tert-butyl group is widely studied for its steric properties, research papers detailing these investigations using this compound as the model compound could not be located. One study in peptide synthesis noted the stability of an ethyl tert-butyl acetate derivative during a specific reaction step, but this does not provide the depth required for a thorough analysis of its role as a mechanistic probe. ulisboa.pt

Polymer Chemistry and Materials Science Applications: No evidence was found of this compound being used as a monomer or comonomer in polymer synthesis. Similarly, its role in polymer degradation or stabilization studies is not described in the available literature. Research in this area tends to focus on other molecules, such as tert-butyl acrylate or specialized hindered amine light stabilizers.

Advanced Separation and Purification Technologies: There is no information available that details the use of this compound in advanced separation and purification technologies.

A single instance in a dissertation mentioned the use of this compound in the synthesis of a carbene precursor, but this does not fall within the specific application areas requested. uni-goettingen.de

Due to the absence of specific, detailed research findings on this compound for the requested topics, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline. The compound does not appear to be widely utilized or studied in these particular fields of advanced chemical research.

Environmental Fate and Biotransformation Research

Aerobic Biodegradation Pathways and Microbial Activity

Under aerobic conditions, ethyl tert-butylacetate is a transient compound formed during the microbial breakdown of ETBE. nih.gov The initial attack on ETBE by monooxygenase enzymes results in the formation of an unstable hemiacetal which then transforms into intermediates including tert-butyl acetate (B1210297) (TBAc), a compound closely related to or representing this compound in this context, and tert-butyl alcohol (TBA). researchgate.netjseb.jp

Identification of Degrading Microorganisms and Consortia

A variety of microorganisms capable of degrading ETBE, and by extension its intermediate this compound, have been identified. These microbes can utilize ETBE as a sole source of carbon and energy or degrade it via cometabolism. nih.gov

Isolated strains with proven ETBE degradation capabilities include:

Rhodococcus ruber (formerly Gordonia terrae) IFP 2001 : This strain stoichiometrically converts ETBE into TBA and can also cometabolically degrade methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME). nih.govnih.gov

Rhodococcus erythropolis ET10 : This bacterium degrades ETBE and tert-butyl acetate (TBAc), leading to the production of tert-butyl alcohol (TBA). jseb.jpjseb.jp

Aquincola tertiaricarbonis L108 : Isolated from a contaminated aquifer, this is one of the few pure cultures known to completely degrade ETBE and related ethers. nih.govresearchgate.netmdpi.com

Comamonas testosteroni E1 : An isolated strain that has been shown to completely degrade ETBE. researchgate.net

Bacterial Consortia : Mixed microbial communities have demonstrated effective degradation of ETBE. For instance, a consortium isolated from gasoline-polluted soil, predominated by filamentous microorganisms, was able to use ETBE as a sole carbon and energy source, achieving a specific degradation rate of 95 mg/g(protein)/h. nih.gov Another consortium containing Xanthomonas sp. and Pseudomonas sp. also effectively degraded ETBE, with TBA as a resulting metabolite. mdpi.com

Table 1: Microorganisms Involved in Aerobic Degradation of ETBE and its Intermediates

| Microorganism | Degradation Capability | Key Metabolites | Reference |

|---|---|---|---|

| Rhodococcus ruber IFP 2001 | Degrades ETBE as sole carbon source; cometabolizes MTBE and TAME | tert-Butyl Alcohol (TBA) | nih.govnih.gov |

| Rhodococcus erythropolis ET10 | Degrades ETBE and tert-butyl acetate (TBAc) | tert-Butyl Alcohol (TBA) | jseb.jpjseb.jp |

| Aquincola tertiaricarbonis L108 | Complete degradation of ETBE and related ethers | CO2 and biomass | nih.govresearchgate.net |

| Comamonas testosteroni E1 | Complete degradation of ETBE | Not specified | researchgate.net |

| Bacterial Consortium (Xanthomonas sp., Pseudomonas sp.) | Degrades ETBE as sole carbon and energy source | tert-Butyl Alcohol (TBA) | mdpi.com |

| Bacterial Consortium (Filamentous) | Degrades ETBE as sole carbon and energy source | Complete degradation implied | nih.gov |

Enzyme Systems Involved in Ester Hydrolysis and Further Metabolism (e.g., Monooxygenase)

The biotransformation of this compound is a multi-step enzymatic process, beginning with the degradation of its parent compound, ETBE.

Monooxygenases : The initial aerobic degradation of ETBE is catalyzed by monooxygenase enzymes. researchgate.netnih.gov Specifically, cytochrome P-450 monooxygenases have been identified as key players. nih.govnih.govnih.gov The gene cluster ethABCD, which encodes a cytochrome P-450 system, is crucial for ETBE degradation in Rhodococcus ruber. nih.gov Alkane hydroxylases, encoded by alkB genes, are also implicated in the transformation of ETBE. nih.gov These enzymes hydroxylate the ethoxy carbon of ETBE, leading to the formation of tert-butyl acetate (TBAc). researchgate.netnih.gov

Esterases : Following its formation, this compound is subject to hydrolysis by esterase enzymes. This reaction cleaves the ester bond, yielding tert-butyl alcohol (TBA) and acetic acid. researchgate.netsigmaaldrich.com The resulting TBA can be further hydroxylated by monooxygenases to 2-methyl-1,2-propanediol, which is then metabolized further. researchgate.net Acetic acid enters central metabolic pathways to be mineralized to carbon dioxide and biomass. researchgate.net

Table 2: Enzyme Systems in the Aerobic Biodegradation Pathway

| Enzyme Class | Specific Enzyme/Gene | Function | Substrate → Product | Reference |

|---|---|---|---|---|

| Monooxygenase | Cytochrome P-450 (encoded by ethB) | Initial oxidation of ETBE | ETBE → tert-Butyl Acetate (TBAc) | nih.govnih.gov |

| Monooxygenase | Alkane Hydroxylase (encoded by alkB) | Initial oxidation of ETBE | ETBE → tert-Butyl Acetate (TBAc) | nih.gov |

| Hydrolase | Esterase | Hydrolysis of the ester bond | This compound → tert-Butyl Alcohol (TBA) + Acetic Acid | researchgate.net |

| Monooxygenase | Tertiary alcohol monooxygenase (e.g., MdpJ) | Hydroxylation of TBA | TBA → 2-methyl-1,2-propanediol | researchgate.netasm.org |

Influence of Co-contaminants on Biodegradation

The biodegradation of ETBE, and thus the formation and degradation of this compound, can be significantly influenced by the presence of other gasoline components and organic compounds in the environment. nih.gov Co-contaminants can have both inhibitory and enhancing effects.

Inhibition : The presence of more easily metabolizable substrates can limit the biodegradation of ETBE through preferential metabolism. nih.gov For example, some studies have shown that the presence of BTEX (benzene, toluene, ethylbenzene, and xylenes) can limit MTBE biodegradation. mdpi.com This is often due to competition for enzymes and consumption of available dissolved oxygen by the more readily degradable compounds. nih.gov

Enhancement : In some cases, co-contaminants can enhance ETBE degradation through cometabolism. nih.gov This occurs when the enzymes induced by a primary growth substrate, such as an n-alkane, fortuitously transform ETBE. nih.govmdpi.com For instance, Rhodococcus wratislaviensis was reported to only degrade MTBE when it was part of a mixture with other hydrocarbons, suggesting an enhancement of cometabolic activity. nih.gov

Anaerobic Biotransformation Studies

Research on the anaerobic biotransformation of this compound is scarce. The majority of available literature focuses on its parent compound, ETBE, for which anaerobic degradation pathways have not been definitively identified. nih.gov While some field and laboratory studies have suggested the potential for anaerobic ETBE degradation, the specific microorganisms and metabolic pathways remain unknown. nih.govnih.gov Several studies have reported a lack of significant anaerobic degradation of ETBE under various redox conditions, highlighting its persistence in anoxic environments. nih.gov

Abiotic Degradation in Environmental Compartments

Abiotic processes, particularly hydrolysis, can contribute to the transformation of this compound in the environment.

Hydrolysis in Aqueous Systems

As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that splits the molecule into its constituent alcohol and carboxylic acid. longdom.org The rate of hydrolysis is highly dependent on pH and temperature. The reaction yields tert-butyl alcohol and acetic acid. researchgate.netlongdom.org

CH₃COOC(CH₃)₃ + H₂O ⇌ CH₃COOH + (CH₃)₃COH (this compound + Water ⇌ Acetic Acid + tert-Butyl Alcohol)

Environmental Monitoring and Analytical Challenges

The detection and quantification of this compound in environmental matrices such as air, water, and soil are essential for assessing its distribution and potential impact. However, this process is accompanied by several analytical challenges.

Environmental Monitoring Methods

Various analytical techniques are employed for monitoring esters and related compounds in the environment. The choice of method often depends on the sample matrix and the required detection limits.

Gas Chromatography (GC): Gas chromatography is the most common technique for analyzing volatile organic compounds like this compound. Samples are typically collected, extracted, and then injected into the GC system.